molecular formula C14H24N2O3 B13920887 tert-Butyl 4-((2-cyanoethoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((2-cyanoethoxy)methyl)piperidine-1-carboxylate

Cat. No.: B13920887
M. Wt: 268.35 g/mol
InChI Key: KQHYUJICCOPBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyanoethoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of piperidine with a cyanoethoxy compound under controlled conditions to form the intermediate product. This intermediate is then reacted with tert-butyl chloroformate to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets. The cyano group and piperidine ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite: This compound shares the cyanoethoxy group but differs in its overall structure and applications.

    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar in having a piperidine ring and tert-butyl ester, but with different functional groups.

Uniqueness

1,1-Dimethylethyl 4-[(2-cyanoethoxy)methyl]-1-piperidinecarboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 4-(2-cyanoethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(17)16-8-5-12(6-9-16)11-18-10-4-7-15/h12H,4-6,8-11H2,1-3H3

InChI Key

KQHYUJICCOPBMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.